4-Hydroxy-3-(2-methylpropyl)naphthalene-1,2-dione
Description
4-Hydroxy-3-(2-methylpropyl)naphthalene-1,2-dione is an ortho-naphthoquinone derivative with the molecular formula C₁₄H₁₄O₃ and a molecular weight of 230.26 g/mol. Its structural features include a naphthalene backbone substituted with a hydroxyl group at position 4, a 2-methylpropyl (isobutyl) group at position 3, and two ketone groups at positions 1 and 2 . Key identifiers include:
- SMILES: CC(C)CC1=C(C2=CC=CC=C2C(=O)C1=O)O
- InChIKey: BEGVWBOIQDFPDO-UHFFFAOYSA-N
The compound’s biological relevance stems from the naphthoquinone core, which is associated with redox activity and cytotoxicity, as seen in analogs like beta-lapachone .
Structure
3D Structure
Properties
CAS No. |
62830-53-9 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-hydroxy-3-(2-methylpropyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C14H14O3/c1-8(2)7-11-12(15)9-5-3-4-6-10(9)13(16)14(11)17/h3-6,8,15H,7H2,1-2H3 |
InChI Key |
BEGVWBOIQDFPDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Substrates : Lawsone (1.0 equiv) reacts with isobutylene (1.2 equiv) in the presence of a base catalyst (e.g., piperidine or ethylenediamine diacetate [EDDA]).
-
Solvent : Toluene or 1,2-dichloroethane (DCE) at reflux (110–120°C).
Key Insight : Microwave irradiation reduces reaction times from hours to minutes (e.g., 60 minutes at 150°C) while maintaining yields. This method is favored for its scalability and compatibility with diverse alkylating agents.
Nucleophilic Substitution with Halogenated Precursors
Halogenated naphthoquinones serve as intermediates for introducing alkyl groups via nucleophilic substitution.
Protocol for 2,3-Dichloro-1,4-naphthoquinone Alkylation
-
Substrates : 2,3-Dichloro-1,4-naphthoquinone (5.0 g) reacts with 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid (6.06 g) in the presence of silver nitrate (2.47 g).
Limitation : Requires stoichiometric silver salts, increasing costs. Alternatives using phase-transfer catalysts (e.g., tetrabutylammonium bromide) are under investigation.
Multicomponent Reactions (MCRs)
MCRs enable one-pot synthesis by combining lawsone, aldehydes, and alkylating agents.
Three-Component Reaction with Aldehydes and Isocyanides
-
Substrates : Lawsone, 4-chlorobenzaldehyde, and tert-butyl isocyanide.
-
Catalyst : EDDA (10 mol%) in DCE under microwave irradiation.
Advantage : Eliminates intermediate isolation, reducing waste.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed methods enable precise C–C bond formation.
Suzuki-Miyaura Coupling
-
Substrates : 3-Iodo-2-hydroxy-1,4-naphthoquinone reacts with 2-methylpropylboronic acid.
-
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, in dioxane/water (3:1) at 80°C.
Note : Air-sensitive conditions and costly catalysts limit industrial adoption.
Electrochemical and Green Chemistry Approaches
Electrospray-Assisted Synthesis
-
Method : Electrospraying methanolic solutions of lawsone and nicotinamide yields cocrystals with enhanced solubility.
-
Outcome : 2-fold increase in dissolution rate compared to free compound.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) | Scalability |
|---|---|---|---|---|---|
| Knoevenagel Condensation | 59–66 | 95–99 | 1–2 | Low | High |
| Nucleophilic Substitution | 75–86 | 90–95 | 4–6 | Moderate | Moderate |
| Multicomponent Reaction | 66 | 99 | 0.5–1 | Low | High |
| Suzuki Coupling | 70–78 | 98 | 12–24 | High | Low |
| Electrospray | N/A | N/A | 0.5 | Moderate | Limited |
Optimization Strategies and Challenges
Solvent and Catalyst Selection
Chemical Reactions Analysis
Condensation Reactions
The compound participates in acid- or base-catalyzed condensations to form complex heterocyclic systems. For example:
-
Knoevenagel condensation : Reacts with active methylene compounds (e.g., malononitrile) to form fused pyran derivatives, leveraging its electron-deficient quinone moiety.
Redox Reactions
The quinone core undergoes reversible reduction to hydroquinone, critical for its biological activity:
-
Reduction : In biological systems, enzymatic reduction generates semiquinone radicals, which disrupt mitochondrial electron transport chains by generating ROS.
-
Oxidation : The hydroquinone form is re-oxidized in aerobic conditions, enabling redox cycling—a mechanism linked to its antiproliferative effects.
Nucleophilic Additions
The α,β-unsaturated diketone system undergoes nucleophilic attacks:
-
Michael addition : Thiols or amines add to the conjugated enone system. For instance, cysteine residues in proteins form covalent adducts, altering enzyme function.
-
Grignard reactions : Limited by steric hindrance from the isobutyl group, but alkyl lithium reagents selectively add to the less hindered carbonyl at position 1.
Electrophilic Aromatic Substitution
The hydroxyl group activates the aromatic ring for electrophilic substitution:
-
Nitration : Occurs preferentially at position 6 or 7 of the naphthalene ring under mixed acid conditions.
-
Halogenation : Bromination in acetic acid yields mono- or di-substituted products depending on stoichiometry.
Cycloaddition Reactions
The quinone moiety acts as a dienophile in Diels-Alder reactions:
-
Reaction with 1,3-dienes : Forms six-membered bicyclic adducts. For example, cyclopentadiene reacts under thermal conditions (80°C, 12 h) to yield tetracyclic derivatives.
Biological Interactions
The compound interacts with cellular targets through covalent and non-covalent mechanisms:
-
DNA intercalation : Planar quinone structure intercalates into DNA, inducing strand breaks.
-
Enzyme inhibition : Binds to topoisomerase II and cytochrome P450 via hydrogen bonding and π-stacking.
Table 1: Representative Reactions and Conditions
Scientific Research Applications
Antimicrobial Activity
Studies have indicated that naphthoquinone derivatives exhibit significant antimicrobial properties. 4-Hydroxy-3-(2-methylpropyl)naphthalene-1,2-dione has been tested against various bacterial strains, showing promising results in inhibiting growth. This activity is attributed to the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes.
Anticancer Potential
Naphthoquinones are known for their cytotoxic effects on cancer cells. Research has demonstrated that this compound can induce apoptosis in certain cancer cell lines. The underlying mechanism involves the generation of reactive oxygen species (ROS) and the activation of pro-apoptotic pathways, making it a candidate for further development as an anticancer agent.
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor in biochemical assays. Specifically, it may inhibit enzymes involved in oxidative stress responses or metabolic pathways associated with disease states. For instance, inhibition of certain cytochrome P450 enzymes has been observed, which could have implications for drug metabolism and toxicity.
Phytochemical Applications
In plant chemistry, derivatives of naphthoquinones are explored for their roles in plant defense mechanisms against pathogens. The application of this compound in agricultural settings may enhance disease resistance in crops, thus contributing to sustainable agricultural practices.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various naphthoquinones, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential use as a natural preservative or therapeutic agent.
Case Study 2: Anticancer Mechanism Exploration
A recent investigation focused on the anticancer effects of this compound on breast cancer cell lines. The study revealed that treatment with this compound led to increased levels of ROS and activation of caspase pathways, confirming its role as an apoptosis inducer. These findings support further exploration into its utility as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(2-methylpropyl)naphthalene-1,2-dione involves its interaction with cellular components and enzymes. It can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. The compound’s ability to generate reactive oxygen species (ROS) and induce oxidative stress is a key factor in its biological activity . Additionally, it can inhibit specific enzymes, such as topoisomerase II, which plays a role in DNA replication and repair .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Alkyl Chain Variations
4-Hydroxy-3-(propan-2-yl)naphthalene-1,2-dione (CAS 7467-75-6, C₁₃H₁₂O₃) differs by having an isopropyl group instead of isobutyl at position 3. This structural variation reduces its molecular weight (216.24 g/mol) and may alter lipophilicity (logP) and solubility.
Table 1: Structural and Physical Property Comparison
Core Structure Modifications: Cyclobutene Diones
3,4-Diamino-3-cyclobutene-1,2-dione derivatives (e.g., patent US2012/... ) feature a cyclobutene ring instead of naphthalene. These compounds exhibit distinct physicochemical properties due to their smaller, rigid core and dual amino substituents. They are used in chemokine-mediated diseases, highlighting how core structure dictates therapeutic application. The naphthalene backbone in this compound likely offers superior π-stacking interactions for DNA intercalation or enzyme inhibition compared to cyclobutene analogs .
Bioactivity and Toxicity Profiles
The naphthoquinone moiety is strongly associated with cytotoxicity. For example:
- Compound 7b (trimethoxy-substituted naphthoquinone) showed 9-fold higher anticancer activity (IC₅₀ = 5.4 μM) than 6b (IC₅₀ = 47.99 μM), attributed to enhanced aromaticity and electron-donating groups .
- Beta-lapachone leverages NAD(P)H quinone oxidoreductase 1 (NQO1)-mediated redox cycling to generate reactive oxygen species (ROS), inducing apoptosis .
Toxicological data for naphthalene derivatives () suggest systemic effects on hepatic, renal, and respiratory systems. Substituents like isobutyl may mitigate toxicity by reducing metabolic activation pathways compared to unsubstituted naphthalenes .
Biological Activity
4-Hydroxy-3-(2-methylpropyl)naphthalene-1,2-dione, a derivative of naphthoquinone, has garnered attention in recent years for its diverse biological activities. Naphthoquinones, including this compound, are known for their potential therapeutic effects, particularly in cancer treatment and antimicrobial applications. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a naphthalene core with a hydroxyl group and a 2-methylpropyl substituent. This structure is critical for its biological activity, influencing its interaction with biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of naphthoquinones. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity Assays : Compounds with naphthoquinone structures have been tested against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. Results indicated significant cytotoxicity at varying concentrations, suggesting that these compounds may serve as promising leads for anticancer drug development .
- Mechanisms of Action : The proposed mechanisms include the induction of apoptosis and the inhibition of specific signaling pathways involved in tumor growth. For example, some studies suggest that naphthoquinones can inhibit the Hsp90 protein, which is crucial for cancer cell survival .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties:
- Broad Spectrum : Research indicates that naphthoquinone derivatives possess activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that certain derivatives can inhibit biofilm formation by pathogenic bacteria more effectively than conventional antibiotics like ciprofloxacin .
- Specific Studies : In vitro evaluations have demonstrated that these compounds can effectively reduce the viability of various microbial strains, including Mycobacterium tuberculosis and Plasmodium falciparum (the malaria-causing parasite). The IC50 values for these activities suggest that they are potent inhibitors with limited cytotoxicity towards human cells .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Anticancer Efficacy : A study involving synthesized naphthoquinone derivatives showed that modifications to the structure significantly enhanced their anticancer properties. The most effective compounds were those that maintained the naphthoquinone core while introducing specific substituents to improve bioactivity .
- Antimicrobial Testing : In a comparative study on antimicrobial efficacy, several naphthoquinone derivatives were tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited stronger antibacterial activity than traditional antibiotics .
Data Summary
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing 4-Hydroxy-3-(2-methylpropyl)naphthalene-1,2-dione?
- Answer : Synthesis should prioritize regioselective alkylation of naphthoquinone derivatives under inert conditions. Characterization requires multi-modal analytical techniques:
- HPLC-MS for purity assessment and structural confirmation.
- FT-IR to confirm functional groups (e.g., hydroxyl and carbonyl stretches).
- NMR (¹H and ¹³C) for detailed stereochemical analysis.
- X-ray crystallography (if crystalline) for absolute configuration validation.
Q. How should researchers design initial toxicity screening for this compound in mammalian models?
- Answer : Follow tiered exposure protocols:
- Acute toxicity : Single-dose oral/gavage studies in rodents (OECD 423 guidelines), monitoring mortality, body weight, and systemic effects (hepatic, renal, respiratory) .
- Subchronic exposure : 28-day repeated dosing (EPA OPPTS 870.3100), with histopathology and hematological endpoints aligned with ATSDR’s inclusion criteria for naphthalene analogs (Table B-1) .
- Bias Mitigation : Use blinding for outcome assessments and ensure exposure characterization via mass spectrometry .
Q. What analytical approaches are validated for detecting this compound in environmental matrices?
- Answer :
- Solid-Phase Extraction (SPE) with C18 cartridges for water/soil samples.
- GC-MS (electron ionization) for volatile derivatives; LC-MS/MS for polar metabolites.
- QA/QC : Include surrogate standards (e.g., deuterated naphthalene) to correct recovery rates, as per Troester et al.’s adduct stability protocols .
Advanced Research Questions
Q. How can conflicting data on hepatotoxicity mechanisms of naphthalene derivatives be resolved?
- Answer : Apply a systematic review framework :
- Risk of Bias (RoB) Assessment : Use ATSDR’s tiers (high/moderate/low confidence) to prioritize studies with rigorous exposure characterization and blinded outcome assessments .
- Mechanistic Reconciliation : Compare in vitro (e.g., CYP450 inhibition assays) and in vivo data, accounting for species-specific metabolic differences (e.g., murine vs. human CYP2F isoforms) .
- Meta-Analysis : Use random-effects models to quantify heterogeneity, incorporating covariates like dose-range and exposure duration .
Q. What experimental designs are optimal for studying gene expression modulation by this compound?
- Answer :
- Transcriptomics : RNA-seq with dose-time-response factorial designs (e.g., 3 doses × 3 timepoints) to capture dynamic effects .
- Pathway Enrichment : Use tools like DAVID or GSEA to link differentially expressed genes to oxidative stress (Nrf2/ARE pathways) or apoptosis (p53/Bax).
- Validation : qRT-PCR for candidate genes (e.g., NQO1, HMOX1) and protein-level assays (Western blot) .
Q. How can researchers model the long-term environmental fate of this compound?
- Answer :
- Fugacity Modeling : Input parameters include log Kow (measured via shake-flask/HPLC), soil sorption coefficients (Koc), and photolysis half-lives (ASTM D5074 testing) .
- Sensitivity Analysis : Identify critical parameters (e.g., biodegradation rates) using Monte Carlo simulations.
- Field Validation : Compare model outputs with monitoring data from EPA’s TRI sites, adjusting for regional hydrogeological variables .
Q. What strategies address data gaps in reproductive/developmental toxicity for naphthalene analogs?
- Answer :
- Extended One-Generation Study (EOGRTS) : Include endocrine endpoints (e.g., serum T4/TSH, gonadal histology) per OECD 443 guidelines .
- Epigenetic Profiling : Assess DNA methylation (WGBS) and histone modifications in placental/fetal tissues.
- Collaborative Data Sharing : Leverage ATSDR’s identified data needs (Section 6.2) to prioritize funding for multi-institutional cohorts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
